

Ripretinib: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

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Compound of Interest

Compound Name: *Ripretinib*

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Executive Summary

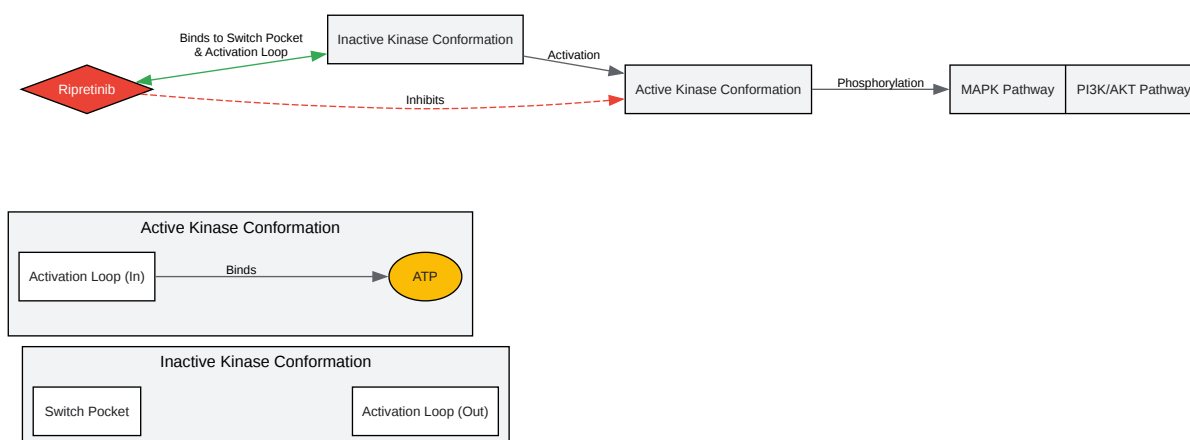
Ripretinib (QINLOCK®) is a novel, orally administered tyrosine kinase inhibitor (TKI) that potently targets KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[1][2] Its unique "switch-control" mechanism of action allows it to broadly inhibit a wide range of activating and resistance mutations in these kinases, which are the primary drivers of gastrointestinal stromal tumors (GIST). This technical guide provides an in-depth overview of **Ripretinib**'s target profile, kinase selectivity, and the experimental methodologies used to characterize its activity.

Introduction: The Challenge of Resistance in GIST

Gastrointestinal stromal tumors are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. While first- and second-line TKIs like imatinib and sunitinib have significantly improved patient outcomes, the development of secondary resistance mutations remains a major clinical challenge, leading to disease progression.[3] These secondary mutations often occur in the ATP-binding pocket or the activation loop of the kinase domain, rendering previous inhibitors ineffective. **Ripretinib** was specifically designed to overcome this challenge by targeting the conformational control of the kinase, thereby inhibiting a broad spectrum of mutations.[4][5]

Mechanism of Action: The "Switch-Control" Inhibition

Ripretinib employs a distinct dual mechanism of action that sets it apart from other TKIs. It acts as a "switch-control" inhibitor, binding to both the switch pocket and the activation loop of KIT and PDGFRA.[6][7] This dual binding locks the kinase in an inactive conformation, preventing the conformational changes required for activation and subsequent downstream signaling.[7] This mechanism allows **Ripretinib** to be effective against not only the primary activating mutations but also a wide array of secondary resistance mutations that emerge during therapy.



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Figure 1: Ripretinib's "Switch-Control" Mechanism of Action.

Target Profile and Kinase Selectivity

Ripretinib is a potent inhibitor of both wild-type and mutant forms of KIT and PDGFRA. Its broad activity extends to various mutations that confer resistance to other TKIs. The following tables summarize the in vitro inhibitory activity of **Ripretinib** against its primary targets and a broader panel of kinases.

Inhibitory Activity against Primary Targets (KIT & PDGFRA)

Kinase	Mutant	IC50 (nM)
KIT	Wild-type	3
V654A	11	
T670I	9.2	
D816H	18	
D816V	25	
PDGFRA	Wild-type	3.6
D842V	36	

Data compiled from publicly available sources.

Kinase Selectivity Profile

Ripretinib exhibits a high degree of selectivity for KIT and PDGFRA. However, it also demonstrates activity against a limited number of other kinases at clinically relevant concentrations.

Kinase	IC50 (nM)
DDR2	<10
VEGFR2	<10
PDGFRB	<10
TIE2	<10
BRAF	<100
CSF1R	<100
EPHB2	<100
LCK	<100
RAF1	<100
TAOK2	<100
TRKA	<100
ZAK	<100

Data compiled from publicly available sources.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the target profile and kinase selectivity of **Ripretinib**.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Ripretinib** against a panel of kinases.

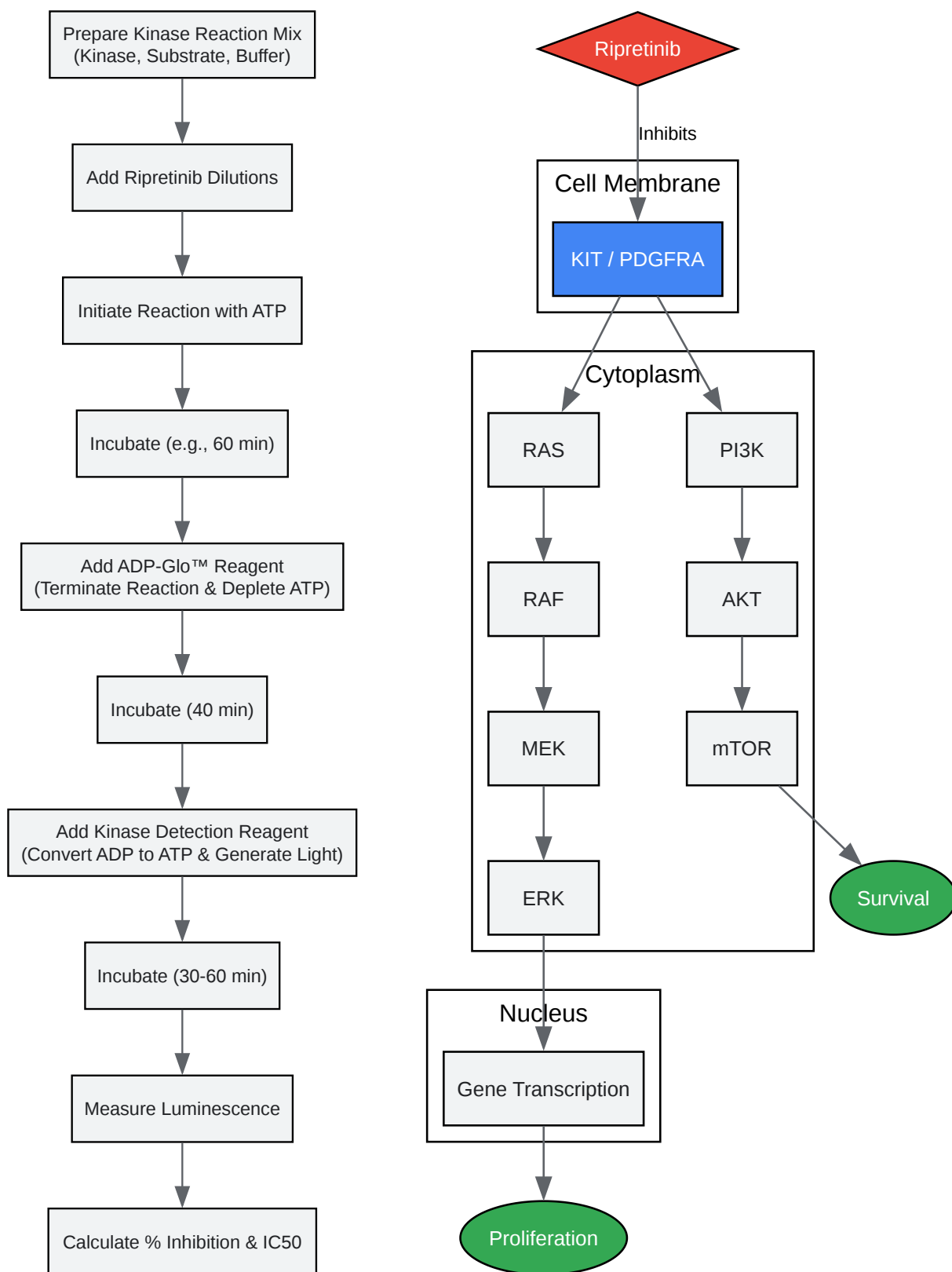
Materials:

- Recombinant kinases
- Kinase-specific peptide substrates
- **Ripretinib** (serially diluted)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates
- Plate reader with luminescence detection capabilities

Procedure:

- Kinase Reaction:
 - Prepare a reaction mixture containing the kinase, its specific substrate, and the appropriate kinase buffer in each well of a 384-well plate.
 - Add serial dilutions of **Ripretinib** or vehicle control (DMSO) to the wells.
 - Initiate the kinase reaction by adding a solution of ATP.
 - Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- ADP Detection:
 - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

- Incubate for 30-60 minutes at room temperature.
- Data Analysis:
 - Measure the luminescence of each well using a plate reader.
 - The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
 - Calculate the percent inhibition for each **Ripretinib** concentration relative to the vehicle control.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.



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